2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
Overview
Description
Mechanism of Action
Target of Action
Compounds with similar structures have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These targets play crucial roles in cell cycle regulation, nerve signal transmission, and synaptic transmission, respectively.
Pharmacokinetics
The synthesis of similar compounds involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This suggests that the compound might be reasonably fast, very clean, high yielding, simple workup and environmentally benign .
Result of Action
Similar compounds have shown antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . This suggests that GKT136901 might have a broad range of biological activities.
Preparation Methods
The synthesis of GKT136901 involves the formation of a pyrazolopyridinedione core structure. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This involves the reaction of a hydrazine derivative with a β-keto ester.
Cyclization: The pyrazole intermediate undergoes cyclization with a suitable aldehyde to form the pyrazolopyridinedione core.
Functionalization: The core structure is then functionalized with various substituents to achieve the final compound.
Industrial production methods for GKT136901 are not widely documented, but the process would likely involve optimization of the above synthetic steps to ensure high yield and purity.
Chemical Reactions Analysis
GKT136901 undergoes several types of chemical reactions:
Oxidation: It acts as a selective scavenger of peroxynitrite, preventing the nitration of tyrosine residues in proteins.
Reduction: The compound itself is degraded when exposed to peroxynitrite, indicating a reduction reaction.
Substitution: Functional groups on the pyrazolopyridinedione core can be substituted with various reagents to modify its activity and selectivity.
Common reagents and conditions used in these reactions include peroxynitrite for oxidation and various nucleophiles for substitution reactions. The major products formed from these reactions include nitrated proteins and modified pyrazolopyridinedione derivatives .
Scientific Research Applications
GKT136901 has a wide range of scientific research applications:
Comparison with Similar Compounds
GKT136901 is unique in its dual inhibition of NOX1 and NOX4, as well as its selective scavenging of peroxynitrite . Similar compounds include:
GKT137831: Another NOX1/4 inhibitor with similar properties but different pharmacokinetic profiles.
VAS3947: A NOX inhibitor with a broader range of activity, affecting multiple NOX isoforms.
ML171: A selective NOX1 inhibitor with different selectivity and potency compared to GKT136901.
GKT136901 stands out due to its high selectivity for NOX1 and NOX4, as well as its additional property of peroxynitrite scavenging, which enhances its therapeutic potential .
Properties
IUPAC Name |
2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2/c1-12-18-15(10-17(25)23(12)11-13-6-4-5-9-21-13)22-24(19(18)26)16-8-3-2-7-14(16)20/h2-10,22H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKYHHFCPXKFIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=O)N1CC3=CC=CC=N3)NN(C2=O)C4=CC=CC=C4Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588686 | |
Record name | 2-(2-Chlorophenyl)-4-methyl-5-[(pyridin-2-yl)methyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955272-06-7 | |
Record name | GKT-136901 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0955272067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Chlorophenyl)-4-methyl-5-[(pyridin-2-yl)methyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GKT-136901 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH3KL5M2VQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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